(5R)-1-[(5S)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-5-phenylpyrrolidin-2-one
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Overview
Description
(5r)-1-((5s)-5-(4-fluorophenyl)-5-hydroxy-1-oxopentyl)-5-phenyl-2-pyrrolidinone is a synthetic organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a fluorophenyl group, a hydroxy group, and a phenyl group attached to a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5r)-1-((5s)-5-(4-fluorophenyl)-5-hydroxy-1-oxopentyl)-5-phenyl-2-pyrrolidinone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step may involve the use of fluorinated aromatic compounds and coupling reactions.
Final Assembly: The final compound is assembled through a series of condensation and reduction reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Scalability: Ensuring that the synthetic route is scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(5r)-1-((5s)-5-(4-fluorophenyl)-5-hydroxy-1-oxopentyl)-5-phenyl-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrrolidinone derivatives.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5r)-1-((5s)-5-(4-fluorophenyl)-5-hydroxy-1-oxopentyl)-5-phenyl-2-pyrrolidinone would depend on its specific interactions with molecular targets. This might involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interaction with Receptors: Modulating receptor activity.
Pathway Modulation: Affecting biochemical pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (5r)-1-((5s)-5-(4-chlorophenyl)-5-hydroxy-1-oxopentyl)-5-phenyl-2-pyrrolidinone
- (5r)-1-((5s)-5-(4-bromophenyl)-5-hydroxy-1-oxopentyl)-5-phenyl-2-pyrrolidinone
Uniqueness
- Fluorine Substitution : The presence of a fluorine atom in the fluorophenyl group can significantly alter the compound’s reactivity and biological activity compared to its chloro- and bromo- counterparts.
- Hydroxy Group : The hydroxy group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with biological targets.
Properties
Molecular Formula |
C21H22FNO3 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
(5R)-1-[(5S)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-5-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C21H22FNO3/c22-17-11-9-16(10-12-17)19(24)7-4-8-20(25)23-18(13-14-21(23)26)15-5-2-1-3-6-15/h1-3,5-6,9-12,18-19,24H,4,7-8,13-14H2/t18-,19+/m1/s1 |
InChI Key |
UYCXTKYCCPHMEA-MOPGFXCFSA-N |
Isomeric SMILES |
C1CC(=O)N([C@H]1C2=CC=CC=C2)C(=O)CCC[C@@H](C3=CC=C(C=C3)F)O |
Canonical SMILES |
C1CC(=O)N(C1C2=CC=CC=C2)C(=O)CCCC(C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
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